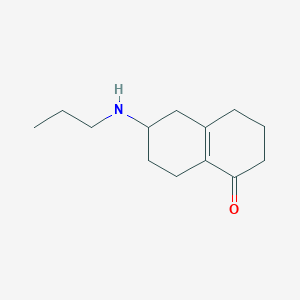
2-Amino-8-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to the quinoline ring. The presence of these functional groups makes it a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ringFor example, the reaction of 8-hydroxyquinoline with 2-aminophenol can yield a benzoxazole derivative, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.
Scientific Research Applications
2-Amino-8-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for detecting metal ions in biological systems.
Industry: It is used in the development of fluorescent probes for detecting water in aprotic organic solvents and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
2-Amino-8-hydroxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, making it less versatile in terms of functionalization and applications.
2-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups, limiting its ability to chelate metal ions and interact with biological targets.
Quinoline-3-carboxylic acid: Lacks the amino and hydroxyl groups, reducing its potential for forming stable complexes with metal ions and interacting with biological targets
The unique combination of functional groups in this compound makes it a highly versatile and valuable compound for various scientific research applications.
Properties
CAS No. |
90771-37-2 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-amino-8-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
InChI Key |
GPCNZJDSRRFWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)




![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)

![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)


